molecular formula C32H24Cl2N4O7 B14770217 (2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate

(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate

Cat. No.: B14770217
M. Wt: 647.5 g/mol
InChI Key: XTCBOJNEMVXZEK-VMCLOFKOSA-N
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Description

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, nucleophilic substitution reactions, and esterification. The starting materials often include a purine derivative and a tetrahydrofuran derivative, which are subjected to various reaction conditions such as:

    Protection of Hydroxyl Groups: Using benzoyl chloride in the presence of a base like pyridine to protect hydroxyl groups.

    Nucleophilic Substitution: Introducing the purine base through a nucleophilic substitution reaction, often using reagents like sodium hydride (NaH) and dimethylformamide (DMF).

    Esterification: Forming the final dibenzoate ester by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The benzoyloxy groups can be oxidized to form carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and nucleic acid binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to nucleotides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with nucleic acid synthesis, making it a potential candidate for antiviral or anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its multiple benzoyloxy groups make it a potential candidate for the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in nucleic acid synthesis and inhibit their activity. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A purine derivative used as an antiviral agent.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate lies in its combination of a purine base with a tetrahydrofuran ring and multiple benzoyloxy groups This structure provides it with unique chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C32H24Cl2N4O7

Molecular Weight

647.5 g/mol

IUPAC Name

[(4R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22?,24?,30?,32-/m1/s1

InChI Key

XTCBOJNEMVXZEK-VMCLOFKOSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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